molecular formula C16H14N2O2S B2413353 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide CAS No. 313469-66-8

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide

Cat. No.: B2413353
CAS No.: 313469-66-8
M. Wt: 298.36
InChI Key: KCCLIPNHYKZKCT-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c17-9-13-12-7-4-8-14(12)21-16(13)18-15(19)10-20-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLIPNHYKZKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide involves several steps. One common synthetic route includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide). This reaction produces an intermediate, which undergoes further heterocyclization to form the desired thiophene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H20N2O4S
  • Molecular Weight : 432.49 g/mol
  • InChIKey : WCWADGJNDWNZGX-UHFFFAOYSA-N

Anticancer Potential

Several studies have evaluated the anticancer properties of compounds related to cyclopenta[b]thiophenes, including this compound. The following table summarizes key findings from various studies:

StudyCompoundCell Lines TestedGI50 Values (μM)Mechanism of Action
N-(3-cyano...)NCI's 60 human tumor cell lines0.22 - 0.88Induction of apoptosis, tubulin polymerization inhibition
Related thiophene derivativesA549, OVACAR-4, T47D0.28 - 0.62Cell cycle arrest at G2/M phase
Cyclopenta[c]thiophene derivativesVarious cancer linesSubmicromolar rangeDisruption of microtubule dynamics

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit tubulin polymerization. Mechanistic studies have shown that:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : Activation of caspases (3, 8, and 9) has been observed, indicating the compound's role in promoting programmed cell death.
  • Microtubule Dynamics Disruption : Similar to other known antitumor agents like nocodazole, it disrupts microtubule formation, which is crucial for mitosis.

Structure-Activity Relationships (SAR)

The structural modifications on the cyclopenta[b]thiophene scaffold significantly influence the biological activity of the compound. Research indicates that:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or reduce cytotoxicity against specific cancer cell lines.
  • Cyanide Group Positioning : The presence and position of the cyano group appear to play a critical role in determining the potency against various tumor types.

Case Studies

  • Study on Antitumor Activity : A study conducted by researchers at the National Cancer Institute demonstrated that derivatives similar to N-(3-cyano...) exhibited significant cytotoxicity across multiple cancer cell lines with GI50 values in the low micromolar range .
  • Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through mitochondrial pathways and influence cell cycle checkpoints .

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